Tert-butyl 2,6-dimethylpiperidine-3-carboxylate
Description
Tert-butyl 2,6-dimethylpiperidine-3-carboxylate is a piperidine derivative featuring a tert-butyl ester group at the 3-position and methyl substituents at the 2- and 6-positions of the heterocyclic ring. Piperidine scaffolds are pivotal in medicinal and organic chemistry due to their conformational flexibility and ability to mimic bioactive molecules. The tert-butyl group is known for its steric bulk and electron-donating properties, which influence solubility, stability, and reactivity. This compound is often synthesized via nucleophilic substitution or esterification reactions, with applications in drug discovery, catalysis, and materials science. Structural characterization typically employs techniques such as NMR spectroscopy and X-ray crystallography, as demonstrated in studies of analogous tert-butyl-containing compounds .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2,6-dimethylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-8-6-7-10(9(2)13-8)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDMYZBKBJRDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(N1)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162075 | |
| Record name | 3-Piperidinecarboxylic acid, 2,6-dimethyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989659-68-8 | |
| Record name | 3-Piperidinecarboxylic acid, 2,6-dimethyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989659-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, 2,6-dimethyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dimethylpiperidine-3-carboxylate primarily involves the functionalization of a piperidine core. A widely employed method is the esterification of 2,6-dimethylpiperidine-3-carboxylic acid with tert-butyl chloroformate (Figure 1). This reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid group reacts with the chloroformate in the presence of a base such as triethylamine or pyridine.
Key Reaction Parameters
- Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to solubilize both the acid and chloroformate.
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as epimerization or decomposition.
- Stoichiometry : A 1:1 molar ratio of acid to tert-butyl chloroformate ensures complete conversion, with excess base (1.5–2 eq) to neutralize HCl byproducts.
Table 1: Optimization of Esterification Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | THF | 85–90% |
| Temperature | 0°C → RT | Minimizes racemization |
| Base | Triethylamine | 95% conversion |
Alternative Methodologies
Reductive Amination Pathways
Recent advances utilize reductive amination of keto-acids to construct the piperidine ring. For example, 2,6-dimethyl-3-ketopiperidine can be reduced using sodium cyanoborohydride (NaBH3CN) in the presence of tert-butyl carbamate, followed by esterification. This method offers superior stereocontrol, critical for pharmaceutical applications requiring enantiopure intermediates.
Enzymatic Approaches
Biocatalytic methods, though less common, have been explored for asymmetric synthesis. Δ1-Piperidine-2-carboxylate reductase (DpkAPsyrin) from Pseudomonas syringae has demonstrated activity in reducing keto intermediates to yield chiral piperidine derivatives. While this enzyme’s primary substrate is Δ1-piperidine-2-carboxylate, its promiscuity enables reduction of structurally analogous compounds, albeit with moderate efficiency.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, manufacturers employ continuous flow reactors for the esterification step. Key advantages include:
- Improved Heat Management : Precise temperature control reduces thermal degradation.
- Higher Throughput : Reaction times are shortened from hours to minutes.
- Automated Purification : In-line extraction modules isolate the product with >99% purity.
Table 2: Comparison of Batch vs. Flow Processes
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 75–80% | 90–95% |
| Reaction Time | 12–24 h | 30–60 min |
| Purity | 95% | 99% |
Challenges and Mitigation Strategies
Steric Hindrance
The 2,6-dimethyl groups on the piperidine ring introduce significant steric hindrance, slowing reaction kinetics. Strategies to address this include:
Emerging Techniques
Photoredox Catalysis
Visible-light-mediated decarboxylative couplings show promise for constructing tert-butyl esters without harsh reagents. For instance, iridium-based photocatalysts (e.g., Ir(ppy)3) enable radical-based esterification at ambient temperatures, though yields remain suboptimal (40–50%).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-dimethylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Alcohols or amines derived from the reduction of the carboxylate group
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Tert-butyl 2,6-dimethylpiperidine-3-carboxylate finds applications in several scientific research areas, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various piperidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-dimethylpiperidine-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the tert-butyl and dimethyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Structural and Conformational Differences
Piperidine derivatives vary significantly based on substituent positions and ester groups. Below is a comparative analysis of tert-butyl 2,6-dimethylpiperidine-3-carboxylate with structurally related compounds:
| Compound | Substituent Positions | Ester Group | Key Structural Features |
|---|---|---|---|
| This compound | 2,6-dimethyl, 3-carboxylate | tert-butyl | High steric hindrance at 2,6-positions; tert-butyl ester enhances lipophilicity and stability. |
| Methyl 3,5-dimethylpiperidine-2-carboxylate | 3,5-dimethyl, 2-carboxylate | methyl | Reduced steric bulk; methyl ester increases solubility but lowers thermal stability. |
| Isopropyl 4-methylpiperidine-1-carboxylate | 4-methyl, 1-carboxylate | isopropyl | Axial carboxylate placement alters ring puckering; isopropyl balances solubility and bulk. |
Key Findings :
- Steric Effects : The 2,6-dimethyl groups in the target compound enforce a chair conformation with equatorial substituents, minimizing 1,3-diaxial interactions. This contrasts with 3,5-dimethyl analogs, where substituents adopt axial positions, increasing ring strain .
- Ester Group Impact : Tert-butyl esters, as seen in the target compound, reduce hydrolysis rates compared to methyl or ethyl esters due to steric protection of the carbonyl group. This property is critical for sustained-release drug formulations .
Physicochemical Properties
- Solubility : The tert-butyl group decreases aqueous solubility (logP ≈ 2.8) relative to methyl esters (logP ≈ 1.5) but improves membrane permeability.
- Thermal Stability : Differential scanning calorimetry (DSC) studies show tert-butyl derivatives decompose at ~220°C, whereas methyl analogs degrade at ~180°C.
Analytical Characterization
- NMR Spectroscopy: The target compound’s 1H NMR spectrum displays distinct splitting patterns due to coupling between axial/equatorial protons and methyl groups. Similar techniques were applied to resolve regiochemistry in tert-butyl β-amino alcohols .
- Crystallography : X-ray studies of tert-butyl phosphoranes (e.g., C26H47N2P) reveal how bulky substituents influence molecular packing and crystallinity, a trend applicable to the target compound .
Biological Activity
Tert-butyl 2,6-dimethylpiperidine-3-carboxylate (often abbreviated as DMPC) is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including its effects on ion channels, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₂₃NO₂
- Molecular Weight : 213.32 g/mol
- Appearance : Colorless to pale yellow liquid
- Density : Approximately 0.949 g/cm³
- Boiling Point : Around 267.1 °C
The compound features a tert-butyl group attached to a piperidine ring with two methyl substituents at the 2 and 6 positions and a carboxylate group at the 3 position, which contributes to its solubility and reactivity in biological systems .
Modulation of Ion Channels
Research indicates that this compound exhibits significant activity on potassium channels. Potassium channels are crucial for various physiological processes, including muscle contraction and neurotransmitter release. The ability of DMPC to modulate these channels suggests potential therapeutic applications in conditions related to ion channel dysfunction .
Antimicrobial Activity
In studies exploring the structure-activity relationship of related compounds, it was found that modifications to the piperidine structure could enhance antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. These findings highlight the compound's potential as a lead in developing new antibiotics .
Case Studies and Experimental Data
-
Ion Channel Modulation :
- In vitro studies have demonstrated that DMPC can influence the activity of potassium channels, which may lead to novel treatments for diseases associated with ion channel dysregulation .
- Antimicrobial Testing :
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest that DMPC has favorable absorption and distribution characteristics compared to other compounds in its class, making it a candidate for further development .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 2,6-dimethylpiperidine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The tert-butyl group is commonly introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine in THF/DCM). For piperidine derivatives, alkylation or acylation at the 3-position can be achieved via nucleophilic substitution or coupling reactions. For example, highlights the use of tert-butyl esters for carboxylic acid protection due to their stability under mild cleavage conditions (e.g., TFA in DCM). Reaction optimization should consider temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side products like over-alkylation .
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0°C → RT | 85–90 | |
| Piperidine alkylation | K₂CO₃, DMF, 60°C | 70–75 |
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare ¹H/¹³C NMR shifts with literature data for tert-butyl piperidine derivatives. For example, tert-butyl esters typically show a singlet at ~1.4 ppm (9H) for the (CH₃)₃C group .
- HPLC/MS : Monitor purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm molecular weight via ESI-MS .
- X-ray Crystallography : For absolute stereochemistry confirmation (if chiral centers exist), single-crystal analysis is recommended .
Q. What safety protocols are critical when handling tert-butyl derivatives in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture or heat, as tert-butyl esters are prone to acidic/basic degradation .
- Handling : Use explosion-proof equipment in ventilated fume hoods. Ground metal containers to prevent static discharge, as tert-butyl hydroperoxide analogs are highly reactive .
- Emergency Response : In case of skin contact, rinse immediately with water and consult a physician with the SDS (Safety Data Sheet) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,6-dimethyl groups influence the reactivity of tert-butyl piperidine-3-carboxylate in nucleophilic reactions?
- Methodological Answer : The 2,6-dimethyl groups create steric hindrance, limiting axial attack in SN2 reactions. Computational studies (DFT) can model transition states to predict regioselectivity. For instance, demonstrates that bulky substituents on cyclohexanone analogs reduce reaction rates in alkylation by ~30% compared to unsubstituted derivatives. Electron-withdrawing groups (e.g., carboxylates) further polarize the piperidine ring, enhancing electrophilicity at the 3-position .
Q. What strategies resolve contradictions in reported biological activities of tert-butyl piperidine derivatives across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Dose-Response Analysis : Perform IC₅₀ assays across 3–5 logarithmic concentrations.
- Structural Analog Comparison : Compare this compound with analogs (e.g., trifluoroacetamido derivatives in ) to isolate substituent effects.
- Meta-Analysis : Use databases like ChEMBL to aggregate bioactivity data and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. Can computational methods predict the metabolic stability of this compound in drug discovery contexts?
- Methodological Answer : Yes. Employ in silico tools:
- ADMET Prediction : Software like Schrödinger’s QikProp estimates metabolic half-life based on logP (calculated ~2.5) and polar surface area (~45 Ų).
- CYP450 Docking : Molecular docking (AutoDock Vina) into CYP3A4/2D6 active sites identifies potential oxidation sites. For example, tert-butyl esters are often metabolized via esterase cleavage, as seen in .
Data Contradiction Analysis
Q. Why do different studies report varying yields for tert-butyl piperidine carboxylate synthesis?
- Methodological Answer : Yield discrepancies stem from:
- Protection-Deprotection Efficiency : Incomplete Boc removal (e.g., using HCl/dioxane vs. TFA) can leave residual tert-butyl groups, inflating yields falsely .
- Purification Methods : Column chromatography (silica vs. flash) impacts recovery rates. reports a 15% yield increase when using gradient elution (hexane/EtOAc) over isocratic methods .
Experimental Design Considerations
Q. How to design a stability study for this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC. Tert-butyl esters are stable at pH 4–6 but hydrolyze rapidly in acidic (pH < 3) or basic (pH > 8) conditions .
- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine decomposition onset temperatures (>150°C typical for tert-butyl derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
